(Des-ala3)-ghrp-2
Overview
Description
(Des-ala3)-ghrp-2 is a synthetic peptide that belongs to the growth hormone-releasing peptides (GHRPs) family. It is a modified version of the growth hormone-releasing peptide-2 (GHRP-2), where the third amino acid, alanine, is removed. This modification enhances its stability and biological activity. This compound is known for its ability to stimulate the release of growth hormone, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Des-ala3)-ghrp-2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Des-ala3)-ghrp-2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions, to avoid peptide degradation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerases.
Major Products Formed
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Scientific Research Applications
(Des-ala3)-ghrp-2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating growth hormone release and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
(Des-ala3)-ghrp-2 exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) on pituitary cells. This binding activates the G-protein-coupled receptor, leading to the activation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway. The result is the release of growth hormone from the pituitary gland. The peptide also influences other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a role in cell growth and metabolism.
Comparison with Similar Compounds
Similar Compounds
GHRP-2: The parent compound from which (Des-ala3)-ghrp-2 is derived.
GHRP-6: Another growth hormone-releasing peptide with similar biological activity.
Ipamorelin: A selective growth hormone secretagogue with fewer side effects.
Uniqueness
This compound is unique due to its enhanced stability and potency compared to its parent compound, GHRP-2. The removal of the alanine residue at the third position increases its resistance to enzymatic degradation, making it more effective in stimulating growth hormone release.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIRCQWNYWCPZ-CFCLLVJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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